![molecular formula C17H25N3O3S B2900423 (E)-4-(Dimethylamino)-N-[(2-pyrrolidin-1-ylsulfonylphenyl)methyl]but-2-enamide CAS No. 2411332-48-2](/img/structure/B2900423.png)
(E)-4-(Dimethylamino)-N-[(2-pyrrolidin-1-ylsulfonylphenyl)methyl]but-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(Dimethylamino)-N-[(2-pyrrolidin-1-ylsulfonylphenyl)methyl]but-2-enamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a small molecule inhibitor of a specific protein target, and has been shown to have potential therapeutic effects for a variety of diseases.
作用机制
The mechanism of action of (E)-4-(Dimethylamino)-N-[(2-pyrrolidin-1-ylsulfonylphenyl)methyl]but-2-enamide involves the inhibition of a specific protein target. This target is involved in the regulation of multiple cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of this protein, this compound has the potential to disrupt the development and progression of diseases that are driven by abnormal cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and highly specific. This compound has been shown to have a variety of effects on cellular processes, including the regulation of gene expression, cell cycle progression, and apoptosis. It has also been shown to have anti-inflammatory effects and to modulate immune responses. The physiological effects of this compound are still being studied, but it has the potential to have therapeutic effects for a variety of diseases.
实验室实验的优点和局限性
The advantages of (E)-4-(Dimethylamino)-N-[(2-pyrrolidin-1-ylsulfonylphenyl)methyl]but-2-enamide for lab experiments include its specificity and potency as an inhibitor of a specific protein target. This makes it a valuable tool for studying the role of this protein in cellular processes and disease development. However, the limitations of this compound include its complex synthesis method and the need for specialized equipment and expertise to carry out experiments with it.
未来方向
For research on (E)-4-(Dimethylamino)-N-[(2-pyrrolidin-1-ylsulfonylphenyl)methyl]but-2-enamide include further studies on its potential therapeutic effects for a variety of diseases, as well as investigations into its mechanism of action and physiological effects. Additionally, research may focus on developing more efficient and cost-effective synthesis methods for this compound, as well as identifying potential analogues or derivatives with improved potency and selectivity. Finally, studies may also investigate the potential use of this compound as a tool for studying the role of its target protein in disease development and cellular processes.
合成方法
The synthesis of (E)-4-(Dimethylamino)-N-[(2-pyrrolidin-1-ylsulfonylphenyl)methyl]but-2-enamide is a complex process that involves multiple steps. The initial step involves the reaction of a specific starting material with a reagent to form an intermediate compound. This intermediate is then reacted with another reagent to form the final product. The synthesis method is highly specific and requires a significant amount of expertise and equipment to carry out successfully.
科学研究应用
The scientific research application of (E)-4-(Dimethylamino)-N-[(2-pyrrolidin-1-ylsulfonylphenyl)methyl]but-2-enamide is primarily focused on its potential therapeutic effects for a variety of diseases. This compound has been shown to inhibit the activity of a specific protein target that is involved in the development and progression of several diseases, including cancer, inflammation, and autoimmune disorders. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
属性
IUPAC Name |
(E)-4-(dimethylamino)-N-[(2-pyrrolidin-1-ylsulfonylphenyl)methyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-19(2)11-7-10-17(21)18-14-15-8-3-4-9-16(15)24(22,23)20-12-5-6-13-20/h3-4,7-10H,5-6,11-14H2,1-2H3,(H,18,21)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWDTAPSGNVNNL-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1=CC=CC=C1S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1=CC=CC=C1S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

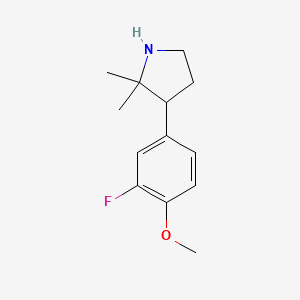
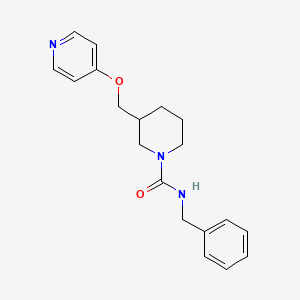
![1,3-dimethyl-5-(3-methylthiophen-2-yl)-7,8,9,10-tetrahydro-5H-pyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B2900345.png)
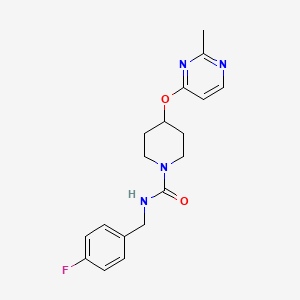
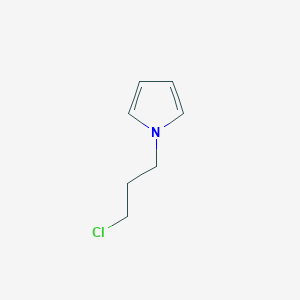
![(1R,7S,8S,9S)-9-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[5.2.0]nonane-8-carboxylic acid](/img/structure/B2900348.png)
![4-Methyl-2-[1-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2900349.png)
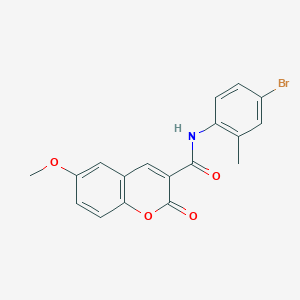
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2900354.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2900356.png)
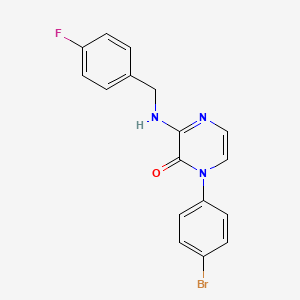


![(E)-N-[(4-Benzylthiomorpholin-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2900363.png)